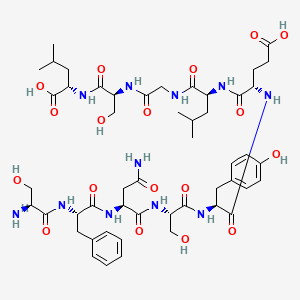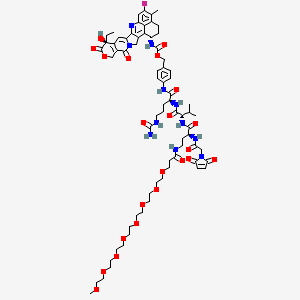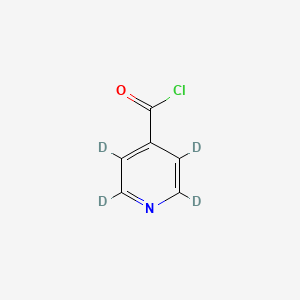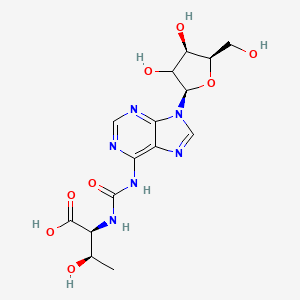
Ribavirin-15N, d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribavirin-15N, d2 is a labeled analog of Ribavirin, a broad-spectrum antiviral agent. This compound is specifically labeled with nitrogen-15 and deuterium, making it useful in various scientific research applications. Ribavirin itself is known for its activity against a wide range of RNA and DNA viruses, including Hepatitis C virus, Human Immunodeficiency Virus, and Respiratory Syncytial Virus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ribavirin-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Ribavirin molecule. The process typically starts with the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate. This intermediate is then subjected to enzyme-catalyzed transglycosylation reactions to produce the desired labeled product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing each step to achieve high yield and purity. The use of stable isotopes like nitrogen-15 and deuterium is crucial for the labeling process, and these isotopes are incorporated during the chemical synthesis and enzymatic reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ribavirin-15N, d2 undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Ribavirin.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and primary amines are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and modified Ribavirin derivatives. These products are often studied for their antiviral activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Ribavirin-15N, d2 is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in drug development to study the pharmacokinetics and metabolism of Ribavirin.
Biology: Employed in studies to understand the interaction of Ribavirin with viral and cellular proteins.
Medicine: Used in clinical research to develop new antiviral therapies and to study the efficacy of Ribavirin in treating various viral infections.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mecanismo De Acción
Ribavirin-15N, d2 exerts its antiviral effects through multiple mechanisms:
Inhibition of Viral RNA Synthesis: Ribavirin is incorporated into the viral RNA, leading to mutations and inhibition of viral replication.
Immune Modulation: Ribavirin enhances the immune response by promoting the production of antiviral cytokines.
Inhibition of Inosine Monophosphate Dehydrogenase: This enzyme is crucial for the synthesis of guanosine triphosphate, a building block of RNA, and its inhibition disrupts viral RNA synthesis
Comparación Con Compuestos Similares
Ribavirin-15N, d2 is unique due to its labeled isotopes, which make it particularly useful for research purposes. Similar compounds include:
Ribavirin-13C5: Labeled with carbon-13.
Ribavirin-15N: Labeled with nitrogen-15 only.
Ribavirin-d4: Labeled with deuterium only
These compounds are used in similar research applications but differ in their labeling, which can affect their utility in specific studies.
Propiedades
Fórmula molecular |
C8H12N4O5 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1,2,4-triazole-3-(15N)carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1D2,9+1 |
Clave InChI |
IWUCXVSUMQZMFG-BMWYQANWSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@@H](C([C@@H](O1)N2C=NC(=N2)C(=O)[15NH2])O)O)O |
SMILES canónico |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)


![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)








